

# A New Alliance in Immuno-Oncology: Comparing BMC128 with Nivolumab to Nivolumab Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 128 |           |
| Cat. No.:            | B15585627            | Get Quote |

For researchers, scientists, and drug development professionals, the quest for overcoming resistance to immune checkpoint inhibitors is a paramount challenge. A novel microbiome-based therapeutic, BMC128, in combination with the established anti-PD-1 antibody nivolumab, has shown promising early signals in a Phase 1 clinical trial for patients with advanced cancers who have previously progressed on immunotherapy. This guide provides an objective comparison of the emerging combination therapy against nivolumab monotherapy, supported by the latest experimental data.

#### **Executive Summary**

Preliminary findings from the Phase 1 clinical trial (NCT05354102) suggest that the addition of BMC128 to nivolumab may offer a new therapeutic strategy for patients with non-small cell lung cancer (NSCLC), melanoma, and renal cell carcinoma (RCC) who are refractory to prior immunotherapy. The combination has demonstrated a favorable safety profile and early signs of clinical efficacy, with a majority of patients exhibiting positive clinical signals and sustained benefits. While direct comparative data from a head-to-head trial is not yet available, this guide synthesizes the current evidence for both the combination therapy and nivolumab monotherapy in relevant patient populations to offer a preliminary comparative analysis.

### Mechanism of Action: A Synergistic Approach







Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on T-cells.[1][2] This action blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed by tumor cells to evade the immune system. By inhibiting this interaction, nivolumab releases the brakes on the immune system, allowing T-cells to recognize and attack cancer cells.[1][2]

BMC128 is a live biotherapeutic product consisting of a consortium of four rationally-designed bacterial strains.[3][4] The hypothesis behind its use is that the gut microbiome can modulate the host's immune system and influence the response to checkpoint inhibitors.[3] Preclinical studies have suggested that BMC128 can potentiate the efficacy of anti-PD-1 therapy by increasing the infiltration of anti-tumor immune cells such as CD4+, CD8+, and NK cells into the tumor microenvironment.[5]

The proposed synergistic mechanism involves BMC128 modulating the gut microbiome to create a more favorable immune environment, thereby enhancing the anti-tumor activity of nivolumab.





Proposed Synergistic Mechanism of BMC128 and Nivolumab

Click to download full resolution via product page

**Diagram 1:** Proposed synergistic mechanism of BMC128 and nivolumab.



# Clinical Performance: A Comparative Overview BMC128 plus Nivolumab: Preliminary Phase 1 Data

The ongoing Phase 1 trial (NCT05354102) of BMC128 in combination with nivolumab has provided encouraging preliminary data in patients with NSCLC, melanoma, or RCC who have progressed on prior immunotherapy.[6][7][8]

Table 1: Preliminary Efficacy and Safety of BMC128 plus Nivolumab (Phase 1 Trial)



| Endpoint                 | Finding                                                                                                                                                                                              | Citation(s) |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Patient Population       | 11 patients with NSCLC, melanoma, or RCC who had experienced disease progression on prior immunotherapy.                                                                                             | [6][7]      |
| Overall Clinical Benefit | 72% of refractory cases exhibited positive clinical signals.                                                                                                                                         | [7][8]      |
| Disease-Specific Benefit | 100% of RCC patients and 60% of NSCLC patients demonstrated positive clinical outcomes.                                                                                                              | [8]         |
| Disease Control Rate     | 64% of patients' disease<br>stopped progressing and they<br>displayed stable disease (SD).                                                                                                           | [7]         |
| Durability of Response   | 55% of patients showed<br>sustained clinical benefit, with<br>notable durations of response<br>of over 16 weeks, and one<br>patient exceeding 80 weeks.                                              | [7]         |
| Safety                   | No major safety events potentially associated with BMC128 were reported during monotherapy or combination treatment. Two patients exhibited minor adverse events potentially associated with BMC128. | [5]         |

### **Nivolumab Monotherapy: Data in Pre-treated Patients**

Data for nivolumab monotherapy in patients who have progressed on prior immunotherapy is limited and often retrospective. The following table summarizes findings from studies evaluating







nivolumab in second-line or later settings, which may serve as a historical reference. It is important to note that these patient populations may not be directly comparable to those in the BMC128 combination trial.

Table 2: Efficacy of Nivolumab Monotherapy in Previously Treated Advanced Cancers



| Indication | Study/Analysis                                   | Patient<br>Population                                                             | Key Efficacy<br>Endpoints                                                                                                              | Citation(s) |
|------------|--------------------------------------------------|-----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-------------|
| NSCLC      | Retrospective<br>analysis                        | 134 patients with metastatic NSCLC treated with second-line or later nivolumab.   | Median PFS: 4.8 months (without irAEs) to 9.2 months (with irAEs). Median OS: 11.1 months (without irAEs) to not reached (with irAEs). | [3]         |
| NSCLC      | CheckMate-057<br>(2-year follow-<br>up)          | Patients with nonsquamous NSCLC who progressed after platinum-based chemotherapy. | 2-year OS rate:<br>29%.                                                                                                                | [9]         |
| NSCLC      | CheckMate-017<br>(2-year follow-<br>up)          | Patients with squamous NSCLC who progressed after platinum-based chemotherapy.    | 2-year OS rate:<br>23%.                                                                                                                | [9]         |
| Melanoma   | IGNYTE Clinical<br>Trial (Historical<br>Context) | Patients with melanoma that progressed on anti-PD-1 therapy.                      | Expected ORR to continued anti-PD-1 monotherapy: 6-7%.                                                                                 | [10]        |



RCC WITNESS Study Nivolumab after
1-2 prior lines of antiangiogenic therapy.

ARCC who initiated Median OS: 20.5 months. Median PFS: 5.2 months.

ORR: 34.5%.

[11]
ORR: 34.5%.

# Experimental Protocols BMC128 plus Nivolumab (NCT05354102)

The Phase 1, open-label study was designed to evaluate the safety and tolerability of BMC128 in combination with nivolumab.[12][13]

- Patient Population: Adult patients (≥18 years) with histologically or cytologically confirmed
  metastatic or locally advanced unresectable clear cell renal cell carcinoma (ccRCC),
  cutaneous melanoma, or EGFR/ALK wild-type adenocarcinoma-type non-small cell lung
  carcinoma (NSCLC). Patients must have progressed on treatment with a PD-1/PD-L1
  inhibitor.[6][12]
- Treatment Regimen: The study consists of four stages:
  - Depletion: Treatment with oral vancomycin and neomycin for 72 hours to deplete the native gut microbiota.[12][13]
  - Induction: BMC128 monotherapy administered orally once daily for 14 days.[12][13]
  - Combination Treatment: Four 28-day cycles of nivolumab (480 mg) administered intravenously on day 1 of each cycle, in combination with a daily oral dose of BMC128 (4\*10^8 live cells/strain).[5][12]
  - Nivolumab Monotherapy: Continued treatment with nivolumab monotherapy. [5][12]
- Primary Outcome Measures: To assess the safety and tolerability of BMC128 in combination with nivolumab.[12]





Click to download full resolution via product page

Diagram 2: Experimental workflow for the Phase 1 trial of BMC128 plus nivolumab.

#### **Conclusion and Future Directions**

The combination of BMC128 with nivolumab represents a promising and innovative approach to address the significant unmet need of resistance to immune checkpoint inhibitors. The preliminary data from the Phase 1 trial are encouraging, suggesting a favorable safety profile and early signals of efficacy in a heavily pre-treated patient population.

However, it is crucial to interpret these findings with caution. The data are from a small, singlearm study, and direct comparisons with nivolumab monotherapy are limited by the lack of headto-head trials and differences in patient populations in existing studies.

Future research, including a planned Phase 2 study, will be essential to confirm the efficacy of BMC128 in combination with nivolumab and to delineate the patient populations most likely to benefit from this novel therapeutic strategy. Further investigation into the precise immunological changes induced by BMC128 will also be critical to fully understand its mechanism of action and to guide the development of the next generation of microbiome-based cancer immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. targetedonc.com [targetedonc.com]



- 3. Retreatment with Immune Checkpoint Inhibitors in the New Scenario of Immunotherapy in Non-Small Cell Lung Cancer [mdpi.com]
- 4. biomicamed.com [biomicamed.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A First-in-human (FIH) Combination Treatment Study With a Single Dose Level of BMC128 | Clinical Research Trial Listing [centerwatch.com]
- 7. Biomica Presents Positive Clinical Data Update from Ongoing Phase 1 Trial of Microbiome-Based Therapeutic, BMC128, for Refractory RCC, NSCLC & Melanoma [prnewswire.com]
- 8. urologytimes.com [urologytimes.com]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Nivolumab in patients with advanced renal cell carcinoma in France: interim results of the observational, real-world WITNESS study PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A New Alliance in Immuno-Oncology: Comparing BMC128 with Nivolumab to Nivolumab Monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585627#bmc128-plus-nivolumab-vs-nivolumab-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com